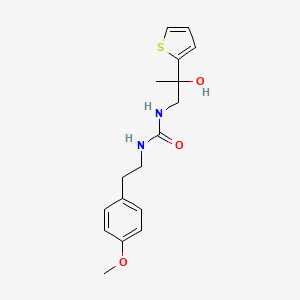

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-17(21,15-4-3-11-23-15)12-19-16(20)18-10-9-13-5-7-14(22-2)8-6-13/h3-8,11,21H,9-10,12H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEDLTRYBUBINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)propan-2-ol, which is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The compound features a thiophene ring, a hydroxypropyl group, and a methoxyphenethyl moiety, which contribute to its unique properties. The general synthetic route can be outlined as follows:

- Preparation of Thiophene Derivative : Starting with the thiophene compound, the hydroxypropyl group is introduced via nucleophilic substitution.

- Formation of Urea Linkage : The final step involves the reaction of the intermediate with an appropriate amine to form the urea linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring and the urea moiety can engage in hydrogen bonding and π-π interactions with various biological macromolecules, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

- Apoptotic Pathway Activation : Enhancing the expression of pro-apoptotic factors.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of pathogens, including bacteria and fungi. The proposed mechanisms include:

- Disruption of Cell Membranes : Altering membrane integrity, leading to cell lysis.

- Inhibition of Biofilm Formation : Preventing the establishment of biofilms on surfaces.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Johnson et al. (2024) | Test antimicrobial efficacy | Showed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al. (2023) | Investigate mechanism of action | Found that treatment led to increased levels of reactive oxygen species (ROS) in treated cells. |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea has potential anticancer properties. Its mechanism often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus modulating the immune response.

Case Study: Anti-inflammatory Mechanism

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial for neurodegenerative conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Thiophene vs.

- Substituent Effects : The 4-methoxyphenethyl group in the target enhances lipophilicity (logP ~3.5 estimated), compared to S24’s polar purine and bulky cyclohexylmethoxy groups (logP ~2.8), influencing membrane permeability and metabolic stability.

- Amino Alcohol vs. Urea: Compound a () lacks the urea moiety but includes an amino alcohol, reducing hydrogen-bonding capacity compared to the target .

Physicochemical and Pharmacological Implications

| Property | Target Compound | Compound a () | S24 () |

|---|---|---|---|

| logP (Estimated) | ~3.5 | ~1.2 | ~2.8 |

| Hydrogen Bond Donors | 3 | 2 | 4 |

| Aromatic Interactions | Thiophene (moderate) | Thiophene (moderate) | Purine/imidazole (strong) |

- Solubility : The target’s moderate logP suggests balanced aqueous and lipid solubility, while S24’s lower logP may limit cell permeability despite its polar groups.

- Synthetic Byproducts: Impurities like compound a () highlight the need for rigorous purification in urea-based syntheses, as amino-alcohol byproducts may arise from incomplete reactions .

Analytical and Structural Characterization

- X-ray Crystallography : Tools like SHELX () are critical for resolving the crystal structures of such compounds, particularly to confirm urea conformation and substituent orientation .

- Computational Modeling : Methods like the Colle-Salvetti correlation-energy formula () could predict electronic properties, aiding in understanding the thiophene ring’s electron density and reactivity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the hydroxypropyl-thiophene intermediate via nucleophilic substitution or condensation reactions. For example, thiophene derivatives can react with epoxides or carbonyl compounds under basic conditions .

- Step 2: Urea bond formation by reacting the intermediate with 4-methoxyphenethyl isocyanate in polar aprotic solvents (e.g., DMF, THF) at 60–80°C. Catalysts like DBU or triethylamine improve yields .

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate), solvent purity, and reaction time (12–24 hours). Analogous urea derivatives report yields of 37–48% under reflux conditions .

Table 1: Representative Reaction Conditions for Urea Derivatives

| Step | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|

| Intermediate formation | Thiophene derivatives, NaBH₄/MeOH | 60–75 |

| Urea coupling | Isocyanate, DMF, 60°C | 37–48 |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Critical techniques include:

- NMR spectroscopy: ¹H and ¹³C NMR to verify proton environments (e.g., urea N-H peaks at δ 6.5–7.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- IR spectroscopy: Confirm urea C=O stretches (~1665 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- Mass spectrometry: High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What analytical techniques ensure purity assessment, and how are impurities controlled?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95%).

- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane mixtures) .

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

- Impurity control : Limit unspecified impurities to <0.1% via recrystallization (e.g., ethanol/water mixtures) .

Advanced Questions

Q. What experimental approaches elucidate the compound’s pharmacological mechanisms, particularly receptor interactions?

- In vitro assays : Screen for kinase inhibition (e.g., PI3K/AKT pathway) or receptor binding (e.g., opioid receptors) using competitive binding assays with radiolabeled ligands .

- Molecular docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., PI3Kγ). Validate with mutagenesis studies to identify critical residues .

- Dose-response studies : Determine IC₅₀ values in cell viability assays (e.g., MTT) across multiple cell lines .

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

- Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to minimize noise .

- Refinement : Apply SHELXL for iterative model adjustment, focusing on R-factor convergence (<5%). Check for twinning with PLATON .

- Validation : Cross-reference with spectroscopic data (e.g., NMR) to confirm stereochemistry and hydrogen bonding networks .

Q. What strategies establish structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or methoxyphenyl groups (e.g., ethoxy, halogen substituents) .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, bulky substituents on the phenyl ring may reduce solubility but enhance receptor affinity .

- Computational modeling : Use QSAR (Quantitative SAR) to correlate electronic properties (e.g., Hammett constants) with activity .

Q. How should researchers address contradictions in biological activity data across different assays?

- Orthogonal assays : Validate results using multiple methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Meta-analysis : Compare data with structurally similar compounds in peer-reviewed studies (e.g., urea derivatives with thiophene moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.